Furo[2,3-c]pyridine, 7-bromo-

Electrophilic aromatic substitution Regioisomer reactivity profiling Halogenation selectivity

7-Bromofuro[2,3-c]pyridine (CAS 494767-15-6, molecular formula C₇H₄BrNO, molecular weight 198.02 g/mol) is a halogenated fused heterocycle comprising a furan ring annulated to a pyridine ring at the [2,3-c] junction, with a single bromine substituent located at the C-7 position of the pyridine ring. The compound belongs to the furopyridine family, a class of heteroaromatic scaffolds recognized for their utility in medicinal chemistry and materials science due to the distinct electronic properties imparted by the oxygen-containing furan ring fused to the electron-deficient pyridine.

Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
Cat. No. B11760449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-c]pyridine, 7-bromo-
Molecular FormulaC7H4BrNO
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C=CO2)Br
InChIInChI=1S/C7H4BrNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H
InChIKeyNDWOLHJLWDHUQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromofuro[2,3-c]pyridine (CAS 494767-15-6): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


7-Bromofuro[2,3-c]pyridine (CAS 494767-15-6, molecular formula C₇H₄BrNO, molecular weight 198.02 g/mol) is a halogenated fused heterocycle comprising a furan ring annulated to a pyridine ring at the [2,3-c] junction, with a single bromine substituent located at the C-7 position of the pyridine ring . The compound belongs to the furopyridine family, a class of heteroaromatic scaffolds recognized for their utility in medicinal chemistry and materials science due to the distinct electronic properties imparted by the oxygen-containing furan ring fused to the electron-deficient pyridine . Unlike the more extensively studied furo[3,2-b]pyridine isomer, the [2,3-c] fusion pattern places the pyridine nitrogen at a position that affords a predicted pKa of approximately 4.21 , conferring a moderate basicity that differentiates it from other regioisomeric furopyridines and influences both its reactivity and its potential for biomolecular recognition .

Why 7-Bromofuro[2,3-c]pyridine Cannot Be Replaced by Other Bromofuropyridine Isomers or Halogen Analogs


Generic substitution across the furopyridine family is chemically unsound because the four regioisomeric parent scaffolds—furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine—exhibit measurably different pKa values, electrophilic aromatic substitution behavior, and deuteriodeprotonation kinetics, as established by Shiotani et al. through systematic comparative bromination, nitration, and physicochemical characterization . Within the same [2,3-c] scaffold, the position of bromination critically determines synthetic utility: the 3-bromo isomer places the halogen on the electron-rich furan ring, whereas the 7-bromo isomer positions it on the electron-deficient pyridine ring adjacent to the nitrogen, fundamentally altering cross-coupling reactivity, regioselectivity in subsequent functionalization, and the electronic character of derived products . Furthermore, halogen exchange (e.g., substituting 7-chloro for 7-bromo) significantly impacts reaction kinetics in Pd-catalyzed transformations, with bromide exhibiting faster oxidative addition than chloride by a well-precedented reactivity gradient (–Br > –OSO₂F > –Cl) that directly governs coupling efficiency and chemoselectivity in polyfunctional settings . The quantitative evidence below substantiates each of these differentiation axes.

Quantitative Differential Evidence for 7-Bromofuro[2,3-c]pyridine vs. Key Comparators


Isomer-Specific Electrophilic Reactivity: Furo[2,3-c]pyridine Scaffold Uniquely Resists Further Bromination Compared to All Other Furopyridine Isomers

In a systematic head-to-head study of all four 3-bromofuropyridine isomers, Yamaguchi et al. demonstrated that 3-bromofuro[2,3-c]pyridine (1c) is the sole isomer that does not undergo further bromination to a 2,3-dibromo derivative under conditions where 3-bromofuro[2,3-b]pyridine (1a), 3-bromofuro[3,2-b]pyridine (1b), and 3-bromofuro[3,2-c]pyridine (1d) all readily form the corresponding 2,3-dibromo products (2a, 2b, and 2d, respectively) . This divergent behavior establishes that the [2,3-c] fusion pattern confers fundamentally different π-electron distribution and electrophilic aromatic substitution susceptibility compared to the three other regioisomeric scaffolds. For procurement decisions, this means that the 7-bromofuro[2,3-c]pyridine scaffold will exhibit distinct reactivity in subsequent electrophilic functionalization steps that cannot be predicted from or reproduced by any other bromofuropyridine isomer.

Electrophilic aromatic substitution Regioisomer reactivity profiling Halogenation selectivity

Scaffold Basicity Differentiation: Furo[2,3-c]pyridine Exhibits an Intermediate pKa That Distinguishes It from All Other Furopyridine Regioisomers

The predicted pKa of the parent furo[2,3-c]pyridine scaffold is 4.21 ± 0.30 , placing it at an intermediate basicity between furo[3,2-b]pyridine (pKa ~3.33, strongest basic) and furo[2,3-b]pyridine (pKa ~2.30 for substituted derivatives) , while closely comparable to furo[3,2-c]pyridine (pKa 4.40 ± 0.30) . This approximately 1 log unit difference in basicity relative to the [3,2-b] isomer translates to a roughly 10-fold difference in protonation state at physiological pH, with direct implications for hydrogen-bonding capacity, solubility, and pharmacokinetic behavior of derived drug candidates. The 7-bromo substituent, being electron-withdrawing, is expected to further modulate this pKa downward by an inductive effect, enhancing the differentiation from the more basic [3,2-b] scaffold.

Physicochemical profiling pKa comparison Heterocycle basicity

Halogen Leaving-Group Hierarchy: 7-Bromo Outperforms 7-Chloro in Pd-Catalyzed Cross-Coupling Reactivity

In Pd-catalyzed Suzuki–Miyaura cross-coupling reactions of heteroaryl substrates, the established reactivity order for halogen leaving groups is –Br > –OSO₂F > –Cl, as demonstrated by Zhang et al. through chemoselective coupling experiments where bromide sites reacted preferentially over chloride and fluorosulfate sites under identical catalytic conditions . While this hierarchy is a class-level property of aryl halides, it carries specific practical weight for furo[2,3-c]pyridine procurement: the 7-chloro analog (CAS 84400-99-7, MW 153.57) is commercially available but requires more forcing conditions or specialized ligand systems to achieve comparable coupling efficiencies. The 7-bromo derivative (MW 198.02) provides faster oxidative addition kinetics, enabling milder reaction temperatures, shorter reaction times, and broader functional group tolerance in complex synthetic sequences .

Cross-coupling kinetics Oxidative addition Halogen leaving group comparison

Mono-Bromo Functional Handle: 7-Bromo Derivative Provides Unambiguous Single-Site Reactivity vs. 5,7-Dibromo Competition

The 5,7-dibromofuro[2,3-c]pyridine (CAS 1325190-09-7, MW 276.91) carries two bromine atoms at positions 5 and 7 of the pyridine ring, creating two potentially competing sites for Pd-catalyzed cross-coupling . While this bis-electrophilic character can be strategically exploited for sequential diversification, it introduces chemoselectivity challenges that require careful optimization of catalysts, ligands, and reaction conditions to achieve site-discriminating coupling . The 7-bromo derivative eliminates this complexity by providing a single, unambiguous reactive handle. In the context of the open lab notebook report on gram-scale furopyridine synthesis, attempts to achieve selective coupling on dibrominated or mixed bromo-triflate systems proved unreliable, with the authors noting that 'in no case could complete selectivity be achieved' when attempting to differentiate between two reactive sites . The mono-bromo compound thus represents the lower-risk, higher-reliability choice for programs requiring predictable single-site functionalization.

Site-selectivity Sequential functionalization Cross-coupling orthogonality

Validated Synthetic Entry to High-Potency Kinase Inhibitors: 7-Aminofuro[2,3-c]pyridine TAK1 Inhibitors Achieve ~10 nM Cellular Potency

The 7-bromofuro[2,3-c]pyridine scaffold serves as a direct precursor to 7-aminofuro[2,3-c]pyridine-based kinase inhibitors. Hornberger et al. reported that a series of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 (TGF-β-activated kinase 1), optimized from micromolar high-throughput screening hits, achieved biochemical and cellular mechanistic potency of approximately 10 nM, as exemplified by compound 12az, with co-crystal structures confirming the binding mode . A companion publication further detailed the optimization of kinase selectivity and pharmacokinetic properties for this same 7-aminofuro[2,3-c]pyridine series . The 7-bromo derivative is the key intermediate enabling Buchwald–Hartwig amination or related C–N coupling reactions to install the critical 7-amino pharmacophore. In contrast, the 3-bromo isomer would place the amine on the furan ring, yielding a structurally distinct vector that does not recapitulate the TAK1 binding interactions documented in the co-crystal structures .

Kinase inhibitor TAK1 Structure-activity relationship

Regioselective C-7 Lithiation Establishes the Synthetic Value of the 7-Position: 7-Bromo Derivative as Storable Electrophilic Complement to Organometallic Routes

Chartoire et al. established a toolbox for successive regioselective lithiations of furo[2,3-c]pyridine, demonstrating that treatment with n-BuLi followed by the [n-BuLi/LiDMAE] superbase enables selective deprotonation at C-2 and C-7, respectively . The resulting 7-lithio species was engaged in Pd- or Ni-catalyzed coupling to produce 7,7'-bifuro[2,3-c]pyridine ligands. The 7-bromo derivative provides a complementary, bench-stable, storable electrophilic partner that accesses the same C-7 functionalization space without requiring cryogenic lithiation conditions, Schlenk techniques, or immediate use of the reactive organometallic intermediate. This is in direct contrast to the 3-bromo isomer, where the 3-position on the furan ring is not accessible via the same superbase-mediated lithiation protocol, which is selective for the pyridine ring positions .

Regioselective metalation Organolithium chemistry Cross-coupling partner

Optimal Application Scenarios for 7-Bromofuro[2,3-c]pyridine Driven by Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 7-Aminofuro[2,3-c]pyridine Kinase Inhibitor Libraries via Buchwald–Hartwig Amination

The 7-bromo derivative is the direct precursor for constructing 7-aminofuro[2,3-c]pyridine libraries targeting kinases such as TAK1, where Hornberger et al. demonstrated that the 7-amino substituent is essential for achieving ~10 nM cellular potency and a binding mode validated by co-crystal structures (PDB 4L52, 4L3P) . The single bromine handle at C-7 enables clean Buchwald–Hartwig amination without competing side reactions at other positions—a critical advantage over the 5,7-dibromo analog, which would require site-selective coupling optimization. The 7-chloro analog is an inferior starting material due to the slower oxidative addition kinetics of aryl chlorides with Pd catalysts, which can reduce coupling yields or necessitate elevated temperatures incompatible with thermally sensitive amine coupling partners.

Synthetic Methodology: Sequential C-7 Cross-Coupling Followed by C-2 Functionalization via Regioselective Lithiation

The Chartoire lithiation toolbox establishes that C-2 of furo[2,3-c]pyridine can be selectively deprotonated using n-BuLi, while C-7 requires the stronger [n-BuLi/LiDMAE] superbase . A powerful sequential diversification strategy employs the 7-bromo derivative for an initial Pd-catalyzed cross-coupling at C-7, followed by regioselective lithiation at C-2 for electrophilic trapping, enabling rapid construction of 2,7-disubstituted furo[2,3-c]pyridines with full regiochemical control. No other bromofuropyridine isomer offers this specific sequential functionalization logic, as the lithiation regioselectivity is dictated by the [2,3-c] fusion pattern and the directing effect of the pyridine nitrogen.

Materials Chemistry: Synthesis of 7,7′-Bifuro[2,3-c]pyridine Ligands via Ni- or Pd-Catalyzed Homocoupling

Chartoire et al. demonstrated that 7-functionalized furo[2,3-c]pyridines can be dimerized to 7,7′-bifuro[2,3-c]pyridine ligands, which represent a novel class of bidentate heteroaryl ligands for transition metal catalysis . The 7-bromo derivative is the preferred substrate for reductive homocoupling (Ullmann-type or Ni-catalyzed) to access these symmetric ligands, as the C-7 bromide is positioned on the pyridine ring, allowing the resulting bipyridine-like donor set to coordinate metals through the two pyridine nitrogens. The 3-bromo isomer would place the biaryl linkage on the furan ring, yielding a fundamentally different ligand geometry and donor profile.

Pharmaceutical Process Chemistry: Scalable Late-Stage Functionalization Avoiding Cryogenic Lithiation

For process-scale synthesis of drug candidates containing the furo[2,3-c]pyridine core, the 7-bromo derivative offers a practical advantage over in situ-generated 7-lithio intermediates. The open lab notebook report on gram-scale furopyridine synthesis highlights that commercial bromofuropyridine starting materials, while expensive and sometimes unreliable in supply, are preferred for late-stage diversification because they avoid the cryogenic lithiation and immediate-use constraints of organometallic approaches . The 7-bromo compound's shelf-stability, compatibility with standard coupling conditions, and single reactive handle make it the rational procurement choice for process development, where reproducibility, scalability, and operational simplicity are paramount.

Quote Request

Request a Quote for Furo[2,3-c]pyridine, 7-bromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.